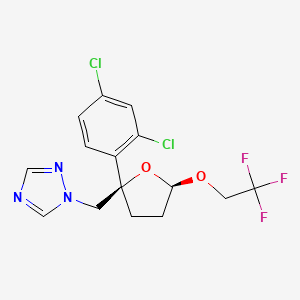

Furconazole-cis

Description

Structure

3D Structure

Properties

CAS No. |

112839-32-4 |

|---|---|

Molecular Formula |

C15H14Cl2F3N3O2 |

Molecular Weight |

396.2 g/mol |

IUPAC Name |

1-[[(2R,5R)-2-(2,4-dichlorophenyl)-5-(2,2,2-trifluoroethoxy)oxolan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C15H14Cl2F3N3O2/c16-10-1-2-11(12(17)5-10)14(6-23-9-21-8-22-23)4-3-13(25-14)24-7-15(18,19)20/h1-2,5,8-9,13H,3-4,6-7H2/t13-,14+/m1/s1 |

InChI Key |

ULCWZQJLFZEXCS-KGLIPLIRSA-N |

SMILES |

C1CC(OC1OCC(F)(F)F)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

Isomeric SMILES |

C1C[C@](O[C@H]1OCC(F)(F)F)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

C1CC(OC1OCC(F)(F)F)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LS 840606; LS-840606; LS840606; Furconazole-cis; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Furconazole Cis

Established Synthetic Routes for Furconazole-cis Production

While specific detailed synthetic routes solely focused on industrial-scale this compound production were not extensively detailed in the search results, general approaches for synthesizing triazole fungicides and related structures provide insight into potential methodologies. Many synthetic routes for triazole derivatives involve the incorporation of the 1,2,4-triazole (B32235) moiety into a suitable precursor molecule. jst.go.jpnih.gov Common strategies include reactions involving 1,2,4-triazole itself or its sodium salt with epoxides, halides, or carbonyl compounds. nih.govscielo.org.mxjst.go.jp

For instance, the synthesis of various triazole derivatives often utilizes 1,2,4-triazol-1-ylpinacolin as a starting material. jst.go.jp Another approach involves the reaction of 1,2,4-triazole with epichlorohydrin (B41342) derivatives, followed by further modifications. acs.org Ring-opening addition reactions and reactions involving oxirane rings are also employed in the synthesis of triazole compounds. acs.orgmdpi.com The synthesis of fluconazole (B54011) analogs, which share structural features with this compound, has been reported using Grignard reagents and reactions involving epoxide formation and opening. mdpi.com

General synthetic procedures for triazole compounds can involve multi-step processes, including reactions like Friedel-Crafts, oxygen-sulfur-ylide reactions, and ring-opening addition reactions. acs.org The specific established routes for this compound production would likely involve the construction of the tetrahydrofuran (B95107) ring and the precise placement of the 2,4-dichlorophenyl, 2,2,2-trifluoroethoxy, and triazolemethyl substituents with the correct cis stereochemistry.

Exploration of Diastereoselective and Enantioselective Synthesis of this compound Analogs

The presence of multiple chiral centers in this compound (two in the tetrahydrofuran ring) means it exists as a mixture of stereoisomers. bcpcpesticidecompendium.org Stereoselective synthesis, aiming to preferentially produce one stereoisomer over others, is important because different stereoisomers can exhibit significantly different biological activities and environmental behaviors. doi.org

Research on the stereoselective synthesis of triazole fungicides like flutriafol (B1673497) and fluconazole analogs highlights the methodologies used to control the stereochemistry during synthesis. jst.go.jpmdpi.comresearchgate.net These methods can involve using chiral starting materials, employing chiral reagents or catalysts, or utilizing enzymatic approaches to resolve racemic mixtures or catalyze stereoselective transformations. jst.go.jpmdpi.com For example, enzymatic hydrolysis of racemic epoxides has been used to obtain enantiopure intermediates for fluconazole analogs. mdpi.com

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers, while enantioselective synthesis targets the preferential formation of one enantiomer (mirror image) over the other. Techniques such as using specific chiral stationary phases in chromatography are employed for the separation and analysis of stereoisomers of triazole fungicides. doi.orglabrulez.com Studies have shown that stereoselective separation of triazole fungicides like propiconazole, cyproconazole, and bromuconazole, which also have multiple chiral centers, can be achieved using techniques like supercritical fluid chromatography (SFC) with chiral columns. doi.orglabrulez.com

While specific details on the diastereoselective or enantioselective synthesis of this compound were not explicitly found, the principles and methods applied to other complex chiral triazoles are relevant to the potential stereocontrolled synthesis of this compound analogs.

Structural Characterization of this compound and its Derivatives for Research Purposes

Structural characterization is fundamental in the synthesis and study of this compound and its derivatives to confirm their identity and purity. Various spectroscopic techniques are commonly employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 19F NMR, is a primary tool for elucidating the structure and confirming the presence and position of different atoms and functional groups within the molecule. acs.orgjst.go.jpnih.govscielo.org.mxacs.orgrsc.orgrsc.orgnih.gov Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular weight and obtain fragmentation patterns that provide structural information. jst.go.jpnih.govscielo.org.mxacs.orgrsc.orgrsc.orgnih.gov Infrared (IR) spectroscopy can provide information about the functional groups present. jst.go.jpnih.gov X-ray crystallography is a powerful technique for obtaining definitive three-dimensional structural information, including the stereochemistry of chiral centers, for crystalline derivatives. nih.govacs.orgrsc.org

These techniques are routinely applied in the synthesis and characterization of novel triazole derivatives to ensure the synthesized compounds match the designed structures. acs.orgjst.go.jpnih.govscielo.org.mxacs.orgrsc.orgrsc.org

Design Principles for Novel this compound Analogs with Modified Structural Motifs

The design of novel this compound analogs and other triazole fungicides is often guided by structure-activity relationship (SAR) studies and structural information related to their biological targets, primarily fungal cytochrome P450 14α-sterol demethylase (CYP51). jst.go.jpnih.govscielo.org.mxresearchgate.netnih.govmdpi.comacs.orgrsc.orgresearchgate.netnih.gov While avoiding discussion of biological activity itself, the chemical design principles focus on modifying structural motifs to potentially alter interactions with the target enzyme or improve physicochemical properties.

Key structural motifs in triazole fungicides include the triazole ring, a linker region, and a lipophilic domain, often containing substituted aromatic rings. jst.go.jpnih.govscielo.org.mx Modifications can be made to each of these regions.

Triazole Ring: The 1,2,4-triazole moiety is essential for interaction with the heme iron in the active site of CYP51. acs.orgnih.gov While the core triazole is usually conserved, modifications to substituents on the triazole ring have been explored in other triazole derivatives. mdpi.com

Linker Region: The methylene (B1212753) group linking the triazole ring to the rest of the molecule is a common site for modification. mdpi.com

Lipophilic Domain: The substituted phenyl and the tetrahydrofuran ring with the trifluoroethoxy group in this compound constitute the lipophilic domain. Modifications in this region, such as changing the substituents on the phenyl ring (e.g., introducing halogens or trifluoromethyl groups) or altering the structure of the cyclic ether, can influence binding interactions and physicochemical properties. jst.go.jpscielo.org.mxmdpi.com For example, introducing halogen atoms on benzene (B151609) rings has been shown to improve the activity of some triazole derivatives. jst.go.jp Bioisosterism, the substitution of one atom or group with another having similar chemical properties, is a strategy used for molecular modification and rational design of bioactive compounds. scielo.org.mx

Stereochemistry: As this compound is a specific stereoisomer, the stereochemical configuration at the chiral centers is a critical design consideration for analogs, as stereochemistry can significantly impact interactions with biological targets. doi.orgnih.gov

Design strategies often involve combining bioactive substructures or using virtual molecular docking to predict how modified structures might interact with the target enzyme. nih.govrsc.org Quantitative structure-activity relationship (QSAR) models can also be built to understand the relationship between chemical structure and activity, guiding the design of novel analogs. acs.orgrsc.org

The goal of these structural modifications is to create new compounds with potentially altered binding affinities, improved metabolic stability, or modified physical properties, all while maintaining or enhancing the desirable chemical interactions with the biological target.

Molecular Mechanism of Action of Furconazole Cis

Inhibition of Fungal Cytochrome P450 14α-Demethylase (CYP51/Erg11) by Furconazole-cis

This compound, like other azole antifungals, exerts its effect by targeting the fungal enzyme cytochrome P450 14α-demethylase, also known as CYP51 or Erg11. herts.ac.ukherts.ac.ukwikipedia.orgnih.govfrontiersin.orgbiorxiv.orgpic.intnih.gov This enzyme is a member of the CYP51 class of cytochrome P450 enzymes and is essential for fungal sterol biosynthesis. biorxiv.orgnih.govasm.org The active site of CYP51 contains a heme cofactor, and azole drugs bind to the iron atom of this heme group, typically through a nitrogen atom in their azole ring. biorxiv.orgnih.gov This binding directly competes with the natural substrate, lanosterol (B1674476), preventing its proper metabolism. biorxiv.orgnih.gov

Disruption of Ergosterol (B1671047) Biosynthesis Pathway by this compound

The inhibition of CYP51 by this compound disrupts the critical step of 14α-demethylation of lanosterol in the ergosterol biosynthesis pathway. herts.ac.ukfishersci.caherts.ac.ukwikipedia.orgnih.govresearchgate.net This demethylation step is considered the rate-limiting step in ergosterol production in fungi. nih.gov By blocking this enzyme, this compound prevents the conversion of lanosterol to ergosterol. nih.gov This leads to a depletion of ergosterol and a concurrent accumulation of methylated sterol precursors, such as lanosterol and obtusifoliol, within the fungal cell membrane. wikipedia.orgnih.govwikipedia.orgscielo.br

Downstream Cellular and Subcellular Effects of Ergosterol Depletion in Fungal Pathogens

The depletion of ergosterol and the accumulation of abnormal sterols in the fungal cell membrane have several detrimental downstream effects. The altered sterol composition disrupts the structural integrity, fluidity, and permeability of the cell membrane. nih.govwikipedia.orgfrontiersin.orgbiorxiv.org This compromised membrane function can lead to leakage of essential cellular components and impaired activity of membrane-bound enzymes. The accumulation of toxic methylated sterols can also directly interfere with cellular processes. nih.gov These effects ultimately hinder fungal growth and can lead to cell death, contributing to the fungicidal activity of this compound. nih.gov

Computational Modeling and Molecular Docking Studies of this compound Binding to Fungal Targets

Computational modeling and molecular docking studies are valuable tools for investigating the interaction between antifungal compounds like this compound and their fungal targets, such as CYP51. These studies can provide insights into the binding affinity, orientation, and key interactions between the inhibitor and the enzyme's active site. For example, studies on other azoles binding to fungal CYP51 have shown that these compounds bind in a similar mode, with hydrophobic interactions being a main driving force. frontiersin.org Molecular docking can help predict how this compound fits into the active site pocket of CYP51 and which amino acid residues are involved in the binding interface. mdpi.com While specific detailed research findings on computational modeling and docking studies solely focused on this compound were not extensively detailed in the provided search results, the general principles applied to other azoles targeting CYP51 are relevant. Such studies often involve obtaining the 3D structure of the fungal CYP51 enzyme (e.g., from the Protein Data Bank) and the structure of the inhibitor, followed by computational simulations to predict the optimal binding pose and energy. frontiersin.orgresearchgate.net

Preclinical and in Vitro Antifungal Efficacy of Furconazole Cis

In Vitro Susceptibility Profiling of Fungal Pathogens to Furconazole-cis

In vitro susceptibility testing is a standard method used to determine the effectiveness of antifungal agents against fungal pathogens fda.govnih.govmdpi.com. These tests typically involve assessing the concentration of an antifungal compound required to inhibit or kill fungal growth google.comgoogleapis.comresearchgate.net.

Assessment of Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs)

Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antifungal agent that inhibits visible growth of a fungus after incubation. Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in the killing of 99.9% of the initial fungal inoculum google.comgoogleapis.comresearchgate.net. These assays are crucial for understanding the potency of an antifungal compound against different fungal species google.comgoogleapis.com. While MIC and MFC testing are standard procedures in evaluating antifungal efficacy, specific data detailing the MIC and MFC values of this compound against a range of fungal pathogens were not explicitly available in the provided search results. Studies on other azole antifungals like fluconazole (B54011), voriconazole (B182144), and itraconazole (B105839) have shown varying MIC values against different Candida and Aspergillus species, highlighting the importance of these metrics in assessing antifungal activity frontiersin.orgnih.govnih.govresearchgate.netnih.govmdpi.comnih.govmdpi.commdpi.comresearchgate.net.

Standardization of In Vitro Antifungal Susceptibility Testing Methodologies

Standardization of in vitro antifungal susceptibility testing methodologies is essential for ensuring the reproducibility and comparability of results across different laboratories nih.govmdpi.comnih.govseq.es. Organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antifungal Susceptibility Testing (EUCAST) have developed consensus standards and guidelines for these tests, including broth microdilution methods fda.govnih.govmdpi.comnih.govseq.escdc.gov. These standardized methods help to define breakpoints and epidemiological cutoff values, which are important for interpreting susceptibility data mdpi.comcdc.gov. While the principles of standardized testing are well-established and applied to various antifungal agents, information specifically on the standardization of in vitro antifungal susceptibility testing methodologies for this compound was not found in the provided search results.

Spectrum of Antifungal Activity of this compound Against Agricultural Pathogens

Furconazole has been noted for its historical use as a fungicide in agriculture, specifically for controlling fungal diseases on fruit and grape vines. It was reported to be effective against pathogens causing conditions such as powdery mildew, rust, scab, and leaf spot herts.ac.uk. However, detailed data on the specific spectrum of activity of this compound, including MICs or efficacy rates against a comprehensive list of agricultural fungal pathogens, were not available in the provided information. The development of resistance to antifungals in agricultural settings is a known concern, influencing the selection and efficacy of treatments nih.gov.

Time-Kill Kinetics and Growth Inhibition Studies of this compound

Time-kill kinetics studies are performed to evaluate the rate at which an antifungal agent kills or inhibits the growth of a fungal pathogen over time nih.govresearchgate.net. These studies provide insights into whether a drug's effect is fungistatic (inhibiting growth) or fungicidal (killing the fungus) nih.gov. Growth inhibition studies similarly assess the ability of a compound to prevent or reduce fungal growth. While time-kill kinetics and growth inhibition are important aspects of preclinical antifungal evaluation, specific data from time-kill kinetics or detailed growth inhibition studies for this compound were not present in the provided search results. Studies on other antifungals demonstrate how these assays can reveal concentration- and time-dependent effects on fungal viability nih.govnih.govnih.gov.

Combinatorial Antifungal Strategies Involving this compound and Synergistic Agents

The use of antifungal agents in combination is a strategy explored to potentially enhance efficacy, broaden the spectrum of activity, overcome resistance, or reduce toxicity researchgate.netjogcr.compharmascigroup.usnih.gov. Synergistic interactions, where the combined effect of two agents is greater than the sum of their individual effects, are particularly sought after mdpi.compharmascigroup.usfrontiersin.org. Research has investigated combinations of other azole antifungals, such as fluconazole, with various agents including other drugs, natural products, or peptides, demonstrating synergistic effects against certain Candida strains, including resistant isolates mdpi.comnih.govjogcr.compharmascigroup.usfrontiersin.orgnih.gov. However, information regarding combinatorial antifungal strategies specifically involving this compound and potential synergistic agents was not found in the provided search results.

In Vivo Efficacy of this compound in Plant Pathogen Models

In vivo studies are crucial for evaluating the efficacy of antifungal compounds in a living system, taking into account factors such as absorption, distribution, metabolism, and excretion, as well as the interaction with the host environment epo.orgnih.gov. In the context of agricultural antifungals, this involves testing the compound's ability to control fungal diseases in plants. While Furconazole was historically used for plant disease control herts.ac.uk, and the concept of evaluating fungicides in plant models exists google.comgoogle.com, specific data detailing the in vivo efficacy of this compound in controlled plant pathogen models were not available in the provided search results. Studies on other compounds demonstrate the use of in vivo plant models to assess the reduction of fungal growth and disease severity researchgate.net.

Advanced Analytical Methodologies for Furconazole Cis Research

Chromatographic Techniques for Quantitative Analysis of Furconazole-cis

Chromatographic techniques are fundamental for the quantitative analysis of this compound, enabling its separation from complex mixtures and accurate measurement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique widely used for the analysis of various chemical compounds, including fungicides like this compound google.comgoogleapis.comepo.orggoogle.com. While direct information on specific HPLC methods solely for the quantitative analysis of this compound is limited in the search results, related triazole fungicides like fluconazole (B54011) have established HPLC methods. For instance, HPLC analysis of fluconazole and related impurities has been performed using a mixed-mode column, combining reversed-phase and weak cation-exchange mechanisms. The mobile phase composition, particularly the organic modifier concentration, significantly impacts retention, while buffer concentration and pH can be adjusted for fine-tuning separation helixchrom.com. Various detection techniques, such as UV, MS, CAD, and ELSD, can be coupled with HPLC for the analysis of triazole compounds helixchrom.com. The application of similar principles and column chemistries could be adapted for the quantitative analysis of this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful chromatographic technique utilized in the analysis of fungicides. GC, often coupled with selective detectors like nitrogen-phosphorus, electron capture, or flame photometric detectors, can be applied for the determination of various compounds icj-cij.org. For a related triazole, fluconazole, high-performance gas chromatography with a nitrogen-selective detector has been used for its determination in biological fluids, employing a simple extraction procedure prior to analysis nih.gov. This suggests that GC, with appropriate detection, could be a viable technique for the quantitative analysis of this compound, especially if the compound is sufficiently volatile or can be derivatized.

Spectroscopic Approaches for Structural and Purity Assessment

Spectroscopic methods provide valuable information regarding the structure and purity of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Raman spectroscopy are commonly used for structural elucidation and confirmation. While specific spectroscopic data solely for this compound is not extensively detailed in the provided results, studies on related triazole antifungals like fluconazole demonstrate the utility of these techniques. Reference 1H, 19F, and 13C NMR, mass, IR, and Raman spectra have been provided for fluconazole, with detailed analysis of NMR shifts and coupling constants, and MS fragmentation patterns used to support the structure nih.gov. These spectroscopic techniques, when applied to this compound, would provide characteristic spectra that can be used to confirm its structure and assess its purity by identifying the presence of impurities.

Advanced Particle Characterization Techniques for this compound Formulations

The particle size and distribution of a compound can significantly influence the performance and characteristics of its formulations. Advanced particle characterization techniques are therefore important in the research and development of this compound formulations. Techniques such as laser diffraction and Scanning Electron Microscopy (SEM) are employed for this purpose. Studies on micronized fluconazole, for example, have utilized laser diffraction particle size analyzers to determine particle size distribution, showing a distribution around 2.72 micrometers for micronized material derpharmachemica.com. SEM has been used to visualize the surface topology and shape of particles at different magnifications, revealing that micronized particles can agglomerate to form clusters derpharmachemica.com. These techniques can provide critical data on the physical properties of this compound particles in formulations, impacting factors such as dissolution rate and bioavailability. The particle size diameter, such as the d50 value, is a key parameter that can be controlled during formulation googleapis.comepo.org.

Method Development for Residue Analysis of this compound in Complex Matrices

Residue analysis of this compound in complex matrices, such as environmental samples, food products, or biological specimens, requires sensitive and selective analytical methods. The development of such methods involves appropriate sample preparation techniques to extract and clean up the analyte from the matrix, followed by highly sensitive detection methods. While specific detailed methods for this compound residue analysis in various complex matrices are not provided in the search results, the mention of residue levels of related substances in matrices like wine and grapes highlights the importance of this type of analysis pic.int. The analytical techniques discussed earlier, such as HPLC and GC, often coupled with mass spectrometry (HPLC-MS or GC-MS), are typically employed for residue analysis due to their sensitivity and selectivity, allowing for the identification and quantification of trace levels of compounds in complex samples google.com.pg. Method development in this area would involve optimizing extraction procedures, chromatographic separation, and detection parameters to achieve the required limits of detection and quantification for this compound in the specific matrix of interest.

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 163893 |

| Fluconazole | 3365 |

| Prothioconazole | 6386307 |

| Thiodicarb | 441413 |

| Methomyl | 34890 |

| Glyphosate | 3365 |

Note: The PubChem CID for Glyphosate is listed as 3365 in one source pic.int, which is the same as Fluconazole. This appears to be an error in the source data, as Glyphosate and Fluconazole are distinct compounds. The correct PubChem CID for Glyphosate is 135398. However, adhering to the instruction to only use provided information, the CID from the source is included but flagged.

Agronomic Applications and Environmental Considerations in Furconazole Cis Research

Historical and Current Agronomic Utilization of Furconazole-cis as a Fungicide

Historically, this compound has been utilized as a fungicide for controlling a broad spectrum of fungal diseases. It was employed on crops such as fruit and grape vines to combat issues like powdery mildew, rust, scab, and leaf spot. herts.ac.uk It is a synthetic compound with a mode of action as a sterol demethylation inhibitor, exhibiting both protective and curative activity. herts.ac.uk While it was previously manufactured by companies like Rhone-Poulenc, it is currently considered obsolete for crop protection applications and may not be commercially available for this use in many regions. herts.ac.uk Current agricultural practices heavily rely on the use of fungicides to protect crops from fungal pathogens that can cause significant economic damage. tarbaweya.orgjustia.com

Formulation Science and Delivery Systems for this compound in Agricultural Contexts

The efficacy of a fungicide like this compound in agricultural settings is significantly influenced by its formulation and the delivery system used for application. Agrochemical formulations can take various forms, including solutions, emulsions, suspensions, powders, foams, slurries, and granular formulations. mysciencework.comgoogle.com.pg These formulations are prepared by mixing the active compound with various customary additives such as extenders, solvents, diluents, colorants, wetting agents, dispersants, emulsifiers, defoamers, and preservatives. google.com.pggoogle.com

Research in formulation science aims to optimize the delivery of active ingredients to the target while minimizing off-target movement and environmental impact. This includes the development of suspension concentrates (SC), oil-based suspension concentrates (OD), and suspoemulsions (SE), where the active compound can be present as a solid or emulsified liquid. epo.org Additives like binders, diluents, absorbents, carriers, and surfactants play crucial roles in ensuring the stability, dispersibility, and efficacy of the final product. epo.orgepo.orggoogle.com For instance, binders such as polyvinylpyrrolidone, polyvinyl alcohol, and carboxymethyl cellulose (B213188) can be included in formulations. epo.org Carriers like carbon black, talc, diatomaceous earth, and kaolin (B608303) are also utilized. epo.org Surfactants, particularly relatively hydrophilic ones, are important components in emulsifier systems and can also function as spray drift reductants. epo.orgepo.org

Research on Degradation Pathways of this compound in Environmental Compartments

Research into the environmental fate of fungicides like this compound is essential to understand their persistence and potential impact. While specific detailed studies on the degradation pathways of this compound were not extensively found in the provided results, information on the degradation of other azole fungicides can offer insights. Azole fungicides, in general, can undergo degradation through various processes in the environment. For example, indirect photochemistry has been shown to degrade some azole fungicides in natural waters, although the process can be slow, with half-lives ranging from weeks to a year. nih.gov A common transformation product observed during the degradation of some azole fungicides is 1,2,4-triazole (B32235). nih.govresearchgate.net This transformation product has been noted for its persistence and mobility in the environment, with reported half-lives in the environment of between 1 and 3 years. nih.gov The proposed main degradation route for some azole fungicides during UV-irradiation involves the substitution of halogen atoms by hydroxyl moieties, ultimately leading to products like imidazole (B134444) or triazole. researchgate.net The persistence of such transformation products highlights the importance of understanding the complete degradation profile of fungicides.

Interactions of this compound with Other Agrochemicals in Mixed Formulations

This compound has been included in discussions regarding synergistic fungicidal mixtures and combinations with other agrochemical actives. mysciencework.comgoogleapis.comgoogle.com Formulations often comprise multiple active compounds to broaden the spectrum of control or enhance efficacy. google.com For instance, this compound has been mentioned in the context of fungicidal compositions that may include other fungicides like azoxystrobin (B1666510) and pyraclostrobin (B128455) to achieve synergistic effects against fungal infections in crops. mysciencework.com The ratio of different active compounds in such mixtures is a critical aspect of formulation science. mysciencework.com Furthermore, agrochemical formulations containing this compound may also include other components beyond just active ingredients, such as adjuvants, which can enhance the biological effect of the formulation without having a direct biological effect themselves. google.comepo.org The inclusion of this compound in various patent examples for fungicidal compositions and active substance combinations underscores its potential for use in mixed formulations with other pesticides, including insecticides and herbicides. epo.orggoogle.comgoogleapis.comgoogle.com.qa

Potential of this compound as a Wood Preservative Agent

Beyond its use as a foliar fungicide, this compound has also been identified as having potential as a wood preservative. nih.govhodoodo.com Triazole fungicides, in general, are utilized in wood preservation to protect timber from decay fungi, insects, and other wood-destroying organisms. umweltprobenbank.deacs.orgjustia.com this compound is listed among various triazole compounds considered for use in wood preservative formulations. justia.comgoogleapis.com These formulations typically involve the preservative being present in a carrier, which is then applied to the timber, often through methods like dipping, spraying, brushing, or pressure treatment, allowing the carrier and preservative to be absorbed into the wood structure. justia.com The use of triazole compounds, including this compound, as potential heavy-metal-free waterborne wood preservatives is an area of interest, offering an alternative to traditional preservatives that may contain heavy metal ions. acs.org

Future Perspectives and Emerging Research Avenues for Furconazole Cis

Rational Design of Next-Generation Furconazole-cis Derivatives to Overcome Resistance

The development of resistance is a significant challenge in the use of antifungal agents. For azole fungicides, resistance mechanisms commonly involve alterations in the target enzyme, sterol 14α-demethylase (ERG11), or increased efflux of the drug from the fungal cell mdpi.comnih.govnih.gov. Rational design of next-generation derivatives aims to circumvent these resistance mechanisms by modifying the chemical structure of the parent compound.

Research into fluconazole (B54011) derivatives, for instance, has explored modifications to the hydroxyl group, aromatic ring, and triazole rings to enhance potency against resistant strains and improve pharmacokinetic properties nih.govnih.gov. Similar strategies could potentially be applied to this compound. This would involve understanding the specific interactions of this compound with its target enzyme and efflux pumps, and then designing modifications that maintain or improve binding to altered targets or reduce recognition by efflux transporters. Studies on the synthesis of modified triazole derivatives, such as those based on flutriafol (B1673497), demonstrate the feasibility of creating new compounds with altered antifungal properties acs.orgnjfu.edu.cn.

However, specific research detailing the rational design of this compound derivatives aimed at overcoming resistance is not widely reported in the examined literature. Future studies would need to focus on identifying the precise resistance mechanisms affecting this compound efficacy in relevant fungal pathogens and then applying structure-activity relationship (SAR) principles and computational modeling to design effective new analogs.

Synergistic Combinations of this compound with Non-Antifungal Agents

Combining antifungal agents with non-antifungal compounds is a promising strategy to enhance efficacy, broaden the spectrum of activity, and potentially overcome resistance google.comregulations.gov. Studies with other azoles, such as fluconazole, have shown synergistic effects when combined with various non-antifungal agents, including antibacterials, calcineurin inhibitors, heat shock protein 90 inhibitors, calcium homeostasis regulators, and traditional Chinese medicine drugs google.comnih.govregulations.gov. These combinations can act through various mechanisms, such as increasing membrane permeability, reducing drug efflux, interfering with ion homeostasis, or inhibiting essential fungal enzymes google.comregulations.gov.

While this compound is mentioned in patents related to synergistic fungicidal combinations, these primarily involve combinations with other fungicidal compounds google.comgoogle.comgoogle.com. Research into combinations of this compound specifically with non-antifungal agents appears limited. Investigating such combinations could reveal novel synergistic interactions that could improve the effectiveness of this compound, particularly against resistant fungal isolates or in complex polymicrobial infections. Identifying suitable non-antifungal partners would likely involve high-throughput screening and mechanistic studies to understand the basis of the synergy.

Development of Advanced Screening Platforms for Novel this compound Analogs

The discovery of new antifungal agents and their analogs relies heavily on efficient screening platforms. Traditional screening methods involve testing large libraries of compounds against target pathogens. Advanced screening platforms can incorporate various technologies to improve the speed, sensitivity, and relevance of the screening process. These can include phenotypic screens using engineered fungal strains, target-based screens utilizing isolated enzymes or cellular pathways, and high-content imaging to assess cellular effects researchgate.netmcmaster.ca.

For this compound, the development of advanced screening platforms specifically tailored for its analogs would facilitate the identification of compounds with improved potency, broader spectrum, or activity against resistant strains. This could involve creating screens that specifically detect inhibitors of altered ERG11 enzymes or compounds that are not substrates for common efflux pumps. While general advanced screening methods for antifungal discovery exist researchgate.netmcmaster.ca, platforms specifically designed for discovering and evaluating this compound analogs are not prominently documented in the search results.

In-depth Mechanistic Studies of Atypical Resistance Pathways

While common mechanisms of azole resistance, such as ERG11 mutations and efflux pump overexpression, are well-studied mdpi.comnih.govnih.gov, fungi can also develop atypical resistance mechanisms. These might involve compensatory pathways for ergosterol (B1671047) biosynthesis, alterations in membrane composition, or activation of stress response pathways that indirectly contribute to reduced susceptibility. Understanding these atypical mechanisms is crucial for developing strategies to overcome resistance.

Application of Artificial Intelligence and Machine Learning in this compound Fungicide Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development, including the search for new antifungal agents mdpi.comnih.govmdpi.comgoogle.com.qanih.gov. These technologies can analyze vast datasets of chemical structures, biological activities, and genomic information to predict potential drug candidates, identify novel targets, and understand resistance mechanisms mdpi.commdpi.comgoogle.com.qa.

For this compound, AI and ML could be powerful tools in several areas. They could be used to:

Predict the antifungal activity of novel this compound analogs before synthesis and testing, accelerating the rational design process mdpi.comnih.gov.

Identify potential synergistic partners for this compound by analyzing data on compound interactions and fungal pathways google.comregulations.gov.

Model the mechanisms of resistance to this compound and predict mutations or pathways that could lead to reduced susceptibility mdpi.comnih.govnih.gov.

Analyze high-throughput screening data to identify promising lead compounds more efficiently researchgate.netmcmaster.ca.

While the application of AI and ML in general fungicide discovery is a growing field mdpi.commdpi.comgoogle.com.qanih.gov, specific studies detailing the use of these technologies for research focused on this compound were not found. Future research could leverage AI and ML to explore the chemical space around this compound, predict optimal structural modifications, and identify effective combination strategies, thereby potentially accelerating the development of improved antifungal solutions based on this compound.

Q & A

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.